molecular formula C25H29N3O4S2 B2820149 N-[(4-ethylphenyl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1207035-39-9

N-[(4-ethylphenyl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No.: B2820149
CAS No.: 1207035-39-9
M. Wt: 499.64
InChI Key: DLXPULMMZPFWFU-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylphenyl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving sulfur-containing precursors.

    Introduction of the carboxamide group: This step involves the reaction of the thiophene derivative with an appropriate amine.

    Attachment of the piperazine moiety: This is done through a nucleophilic substitution reaction.

    Final coupling with the 4-ethylbenzyl group: This step involves a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylphenyl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

N-[(4-ethylphenyl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine Related Compound G: This compound has a similar piperazine moiety and can undergo similar chemical reactions.

    4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: This compound also contains a piperazine ring and can be used in similar synthetic applications.

Uniqueness

N-[(4-ethylphenyl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance of reactivity and stability, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S2/c1-3-19-4-6-20(7-5-19)18-26-25(29)24-23(12-17-33-24)34(30,31)28-15-13-27(14-16-28)21-8-10-22(32-2)11-9-21/h4-12,17H,3,13-16,18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXPULMMZPFWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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